An In-depth Technical Guide to 9-(2-Bromophenyl)-9H-carbazole (CAS: 902518-11-0)
An In-depth Technical Guide to 9-(2-Bromophenyl)-9H-carbazole (CAS: 902518-11-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-(2-Bromophenyl)-9H-carbazole is a vital organic intermediate characterized by a carbazole core linked to a bromophenyl group at the nitrogen atom.[1][2] This compound, with the chemical formula C₁₈H₁₂BrN and a molecular weight of 322.2 g/mol , is a cornerstone in the synthesis of advanced functional materials and complex pharmaceutical molecules.[1][2] Its strategic importance lies in the versatile reactivity of the bromine substituent, which allows for further chemical modifications, and the inherent photophysical and electronic properties of the carbazole moiety.[3][4] Carbazole derivatives are well-regarded for their thermal stability and charge-transporting capabilities, making them key components in the field of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs).[5] In the realm of medicinal chemistry, the carbazole scaffold is a privileged structure found in numerous biologically active compounds, and 9-(2-Bromophenyl)-9H-carbazole serves as a valuable building block for the synthesis of novel drug candidates.[6]
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of 9-(2-Bromophenyl)-9H-carbazole is essential for its effective application in research and development.
| Property | Value | Source(s) |
| CAS Number | 902518-11-0 | [1][2] |
| Molecular Formula | C₁₈H₁₂BrN | [1][2] |
| Molecular Weight | 322.20 g/mol | [7] |
| Appearance | Powder to crystal | [2] |
| Melting Point | 93-94 °C | [2] |
| Boiling Point | 462.0 ± 37.0 °C (Predicted) | [2] |
| Solubility | Soluble in common organic solvents such as THF, toluene, and chloroform.[8] | [8] |
Synthesis of 9-(2-Bromophenyl)-9H-carbazole
The synthesis of 9-(2-Bromophenyl)-9H-carbazole is primarily achieved through cross-coupling reactions, with the Ullmann condensation and the Buchwald-Hartwig amination being the most prominent methods.
Ullmann Condensation
The Ullmann condensation is a classic and robust method for the formation of carbon-nitrogen bonds, involving a copper-catalyzed reaction between an amine and an aryl halide.[9]
Reaction Scheme:
Caption: Ullmann condensation for the synthesis of 9-(2-Bromophenyl)-9H-carbazole.
Detailed Experimental Protocol:
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Reaction Setup: In a reaction vessel, combine carbazole (1 equivalent), 2-bromoiodobenzene (2-3 equivalents), copper(I) iodide (0.05-0.1 equivalents), and potassium carbonate (2-4 equivalents).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the mixture.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas, such as nitrogen or argon, to remove oxygen.
-
Heating: Heat the reaction mixture to 140 °C and maintain this temperature with vigorous stirring for 24-48 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. A solid precipitate will form.
-
Extraction: Collect the solid and dissolve it in a suitable organic solvent, such as dichloromethane or ethyl acetate. Wash the organic layer with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure 9-(2-Bromophenyl)-9H-carbazole.
Causality Behind Experimental Choices:
-
Excess Aryl Halide: Using an excess of 2-bromoiodobenzene drives the reaction towards completion.
-
Copper Catalyst: Copper(I) iodide is a common and effective catalyst for Ullmann-type reactions.[9]
-
Base: Potassium carbonate acts as a base to deprotonate the carbazole, making it a more reactive nucleophile.
-
Solvent: DMF is a polar aprotic solvent that is suitable for this reaction due to its high boiling point and ability to dissolve the reactants.
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can oxidize the copper catalyst and lead to side reactions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction that often proceeds under milder conditions and with a broader substrate scope compared to the Ullmann condensation.[10][11]
Reaction Scheme:
Caption: Buchwald-Hartwig amination for the synthesis of 9-(2-Bromophenyl)-9H-carbazole.
General Experimental Protocol:
-
Reaction Setup: To a dry reaction flask under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., XPhos, SPhos, or a bulky biarylphosphine ligand), and a base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃).
-
Reactant Addition: Add carbazole (1 equivalent) and 1,2-dibromobenzene (1-1.5 equivalents) to the flask.
-
Solvent Addition: Add an anhydrous solvent such as toluene, dioxane, or xylene.
-
Heating: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the reaction is complete, as monitored by TLC or GC-MS.
-
Work-up and Purification: Follow a similar work-up and purification procedure as described for the Ullmann condensation.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: The choice of palladium source and phosphine ligand is crucial for the efficiency of the reaction. Bulky, electron-rich ligands often enhance the catalytic activity.[10]
-
Base: A strong, non-nucleophilic base is required to deprotonate the carbazole.
-
Solvent: Anhydrous, non-polar aprotic solvents are typically used to ensure the stability of the catalytic system.
Characterization
The identity and purity of 9-(2-Bromophenyl)-9H-carbazole are confirmed through various spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the carbazole and bromophenyl moieties are expected in the range of δ 7.0-8.5 ppm. The exact chemical shifts and coupling patterns will be influenced by the substitution pattern. For the similar isomer, 9-(4-bromophenyl)-9H-carbazole, characteristic signals appear at δ 8.13 (d), 7.72 (d), 7.45 (d), 7.41–7.37 (dt), and 7.30 (t) ppm.[12] |
| ¹³C NMR | Aromatic carbons will appear in the range of δ 110-150 ppm. The carbon attached to the bromine atom will have a characteristic chemical shift. |
| FT-IR | Characteristic absorption bands for C-H stretching of aromatic rings (~3050 cm⁻¹), C=C stretching of aromatic rings (1600-1450 cm⁻¹), and C-N stretching (~1330 cm⁻¹). A C-Br stretching band is also expected in the fingerprint region.[13] |
| Mass Spectrometry | The molecular ion peak (M⁺) is expected at m/z 321 and 323 with an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom. |
Applications
9-(2-Bromophenyl)-9H-carbazole is a key intermediate in the development of materials for organic electronics and in the synthesis of pharmaceutical compounds.
Organic Light-Emitting Diodes (OLEDs)
The carbazole unit is a well-established building block for hole-transporting materials (HTMs) and host materials in phosphorescent OLEDs (PhOLEDs) due to its high triplet energy and good hole mobility.[14] The bromine atom on the phenyl ring of 9-(2-Bromophenyl)-9H-carbazole provides a reactive site for further functionalization, allowing for the synthesis of more complex molecules with tailored optoelectronic properties. For example, it can be used to synthesize bipolar host materials or hole-transporting materials with high glass transition temperatures (Tg), which is crucial for the longevity and stability of OLED devices.
Role in an OLED Device:
Derivatives of 9-(2-Bromophenyl)-9H-carbazole can be designed to function as either a hole-transporting layer (HTL) or a host material in the emissive layer (EML).
Caption: A representative multilayer OLED device structure highlighting the potential roles of 9-(2-Bromophenyl)-9H-carbazole derivatives.
Pharmaceutical Synthesis
The carbazole nucleus is a key structural motif in many natural and synthetic compounds with a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.[6] 9-(2-Bromophenyl)-9H-carbazole serves as a versatile starting material for the synthesis of these complex molecules. The bromine atom can be readily converted to other functional groups through various cross-coupling reactions, enabling the construction of diverse molecular architectures for drug discovery and development.[6]
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling 9-(2-Bromophenyl)-9H-carbazole.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
9-(2-Bromophenyl)-9H-carbazole is a highly valuable and versatile intermediate with significant applications in both materials science and medicinal chemistry. Its unique combination of a reactive bromine handle and the favorable electronic properties of the carbazole core makes it an indispensable tool for the synthesis of advanced materials for OLEDs and novel pharmaceutical compounds. A thorough understanding of its synthesis, characterization, and properties is crucial for leveraging its full potential in cutting-edge research and development.
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